Lansic acid

Description

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

3-[(1S,2S,6S)-2-[2-[(1S,5S,6S)-6-(2-carboxyethyl)-2,6-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl]ethyl]-1-methyl-3-methylidene-6-prop-1-en-2-ylcyclohexyl]propanoic acid |

InChI |

InChI=1S/C30H46O4/c1-19(2)23-11-9-21(5)25(29(23,7)17-15-27(31)32)13-14-26-22(6)10-12-24(20(3)4)30(26,8)18-16-28(33)34/h10,23-26H,1,3,5,9,11-18H2,2,4,6-8H3,(H,31,32)(H,33,34)/t23-,24-,25-,26-,29-,30-/m0/s1 |

InChI Key |

SYTWWAZKYVYTTQ-SUAVODKESA-N |

Isomeric SMILES |

CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@H]([C@]2(C)CCC(=O)O)C(=C)C)(C)CCC(=O)O)C(=C)C |

Canonical SMILES |

CC1=CCC(C(C1CCC2C(=C)CCC(C2(C)CCC(=O)O)C(=C)C)(C)CCC(=O)O)C(=C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

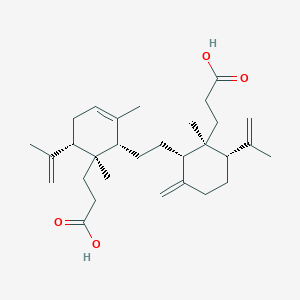

Lansic acid is categorized as an onoceranoid-type terpenoid with the molecular formula . Its structural characteristics contribute to its biological activities, making it a subject of interest in various studies.

Pharmacological Applications

-

Antitumor Activity

- This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In a study evaluating its activity against MCF-7 breast cancer cells, this compound exhibited moderate cytotoxicity with an IC50 value of 45.90 μg/mL . This suggests potential as an anticancer agent, meriting further investigation into its mechanisms of action.

- Antimicrobial Properties

-

Antioxidant Activity

- This compound exhibits free radical scavenging properties, which are critical for protecting cells from oxidative stress. Studies have shown that extracts containing this compound can reduce oxidative damage in cellular models, suggesting applications in health supplements aimed at enhancing antioxidant defenses .

Table 1: Biological Activities of this compound

Case Studies and Research Findings

- Cytotoxicity Assessment

- Antioxidative Properties

- Ethnobotanical Uses

Preparation Methods

Animal-Derived Extraction from Pork By-Products

Pork by-products, including liver, lung, and intestines, serve as viable sources of linoleic acid. A 2018 study demonstrated a multi-step workflow:

- Crude Fat Extraction : By-products are washed and subjected to solvent extraction using chloroform-methanol (2:1 v/v).

- Fractionation : Unsaturated fatty acids are separated via low-temperature crystallization, doubling linoleic acid yield compared to unfractionated methods.

- Synthesis : Fractionated unsaturated fats undergo alkali isomerization at 180°C with KOH, producing conjugated linoleic acid (CLA) isomers (cis-9,trans-11 and trans-10,cis-12).

Yield Data :

| By-Product | CLA Yield (g/100 g) |

|---|---|

| Small Intestine | 11.18 |

| Large Intestine | 10.92 |

| Liver | 1.55 |

This method achieves up to 92% purity but requires rigorous purification to remove saturated fats.

Plant-Derived Extraction from Corn Bran

A patented method (CN107586253B) outlines linoleic acid extraction from corn bran:

- Alkaline Hydrolysis : Corn bran is treated with ethanol-water-NaOH (1:7.5:2 w/w) at 95°C for 24 hours, hydrolyzing esterified lipids.

- Acidification and Solvent Extraction : The extract is acidified to pH 4.5 with HCl, followed by dichloromethane extraction to isolate free fatty acids.

- Distillation : Crude linoleic acid is distilled under reduced pressure (10–1000 Pa) at 100–290°C, yielding a 92% pure product.

Key Advantages :

- Utilizes agricultural by-products, reducing costs.

- Scalable to industrial production with minimal solvent waste.

Chemical Synthesis and Isomerization

Alkali-Induced Isomerization

Linoleic acid is isomerized to CLA via alkali treatment. A representative protocol involves:

- Reacting fractionated unsaturated fats with KOH in propylene glycol at 180°C under nitrogen.

- Optimal conditions: 2-hour reaction time, 160–180°C, and stirring to prevent oxidation.

Reaction Mechanism :

$$ \text{Linoleic acid} + \text{KOH} \xrightarrow{180^\circ \text{C}} \text{CLA isomers} + \text{H}_2\text{O} $$

Catalytic Dehydration of Lactic Acid Derivatives

Although primarily used for lactide synthesis, lactic acid dehydration methods inform linoleic acid production. For example:

- Microwave-assisted depolymerization at 180°C and 25 mmHg yields cyclic esters, which can be functionalized to unsaturated fatty acids.

- Tin-based catalysts (e.g., Sn(Oct)₂) enhance reaction rates but require post-synthesis purification to remove metal residues.

Purification and Quality Control

Fractional Distillation

Distillation under reduced pressure (10–1000 Pa) separates linoleic acid from contaminants like palmitic and stearic acids. Corn bran-derived linoleic acid achieves 92% purity after two distillation cycles.

Crystallization and Solvent Washing

- Low-Temperature Crystallization : Saturated fats are removed by cooling crude extracts to -20°C, followed by filtration.

- Alkali Washing : Adjusting pH to 9.2 with KOH removes polar impurities, improving final purity.

Analytical Methods for Validation

Gas Chromatography (GC)

Post-synthesis analysis employs GC with flame ionization detection:

Q & A

Q. Example Table 1: Synthesis Parameters

| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | 80 | H₂SO₄ | 72 | 96.5 |

| B | 100 | Enzyme X | 65 | 98.2 |

Q. How can researchers determine the acid-base properties of this compound experimentally?

- Methodological Guidance :

- Conduct potentiometric titrations to measure pKa values, using a standardized buffer system and a pH meter calibrated to ±0.01 accuracy .

- Validate results with computational models (e.g., DFT calculations) to resolve discrepancies between experimental and theoretical values .

- Report uncertainties (e.g., ±0.05 pH units) and replicate trials (n ≥ 3) to ensure statistical robustness .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s bioactivity?

- Methodological Guidance :

- Perform a meta-analysis using the I² statistic to quantify heterogeneity across studies . For example, an I² >50% indicates significant variability, necessitating subgroup analysis (e.g., by cell line or dosage).

- Critically evaluate methodological differences (e.g., assay protocols, solvent compatibility) using PRISMA guidelines for systematic reviews .

- Design follow-up experiments to isolate confounding variables (e.g., pH sensitivity in bioactivity assays) .

Q. What advanced techniques are recommended for studying this compound’s interaction with biomolecules?

- Methodological Guidance :

- Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Employ molecular dynamics simulations to predict binding sites and conformational changes, validated by cryo-EM or X-ray crystallography .

- Address artifacts (e.g., aggregation in aqueous solutions) via dynamic light scattering (DLS) .

Q. How can researchers design experiments to investigate this compound’s stability under varying physiological conditions?

- Methodological Guidance :

- Simulate physiological environments (e.g., gastric fluid pH 1.5–3.5, blood plasma pH 7.4) and monitor degradation via LC-MS/MS .

- Apply Arrhenius kinetics to predict shelf-life under accelerated stability conditions (e.g., 40°C/75% RH) .

- Report degradation products and their structural elucidation using tandem MS .

Q. What analytical strategies are effective for resolving impurities in this compound samples?

- Methodological Guidance :

- Combine 2D chromatography (e.g., HILIC + reverse-phase) with high-resolution mass spectrometry to separate and identify trace impurities (<0.1%) .

- Use NMR impurity profiling (e.g., ¹³C DEPT-Q) to detect stereochemical anomalies .

- Validate methods per ICH Q2(R1) guidelines for specificity, linearity, and precision .

Key Considerations for Data Interpretation

- Handling Heterogeneity : Use R² and τ² statistics in meta-analyses to distinguish between-study variance and sampling error .

- Avoiding Overgeneralization : Explicitly state limitations (e.g., in vitro-to-in vivo extrapolation) and contextualize findings within existing literature .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.